3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile
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Overview
Description
3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H2F4N2S. It is known for its use as a reagent in the synthesis of thioimidazolinone compounds and as a potential anti-prostate cancer drug. This compound is also used as an intermediate in the synthesis of enzalutamide, an androgen-receptor antagonist used for the treatment of prostate cancer .
Preparation Methods
The synthesis of 3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile typically involves the reaction of 4-Amino-2-trifluoromethylbenzonitrile with thiophosgene. The process is as follows :
Reaction Setup: 4-Amino-2-trifluoromethylbenzonitrile (2.23 g, 12 mmol) is added portionwise over 15 minutes into a well-stirred heterogeneous mixture of thiophosgene (1 ml, 13 mmol) in water (22 ml) at room temperature.
Stirring: The mixture is stirred for an additional hour.
Extraction: The reaction medium is extracted with chloroform (3 x 15 ml).
Drying: The combined organic phase is dried over MgSO4.
Evaporation: The solvent is evaporated under reduced pressure to yield the desired product as a brownish solid (2.72 g, 11.9 mmol, 99%).
Chemical Reactions Analysis
3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include thiophosgene for synthesis, and conditions often involve room temperature and organic solvents like chloroform and DMSO.
Scientific Research Applications
3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of thioimidazolinone compounds.
Biology: The compound is studied for its potential anti-prostate cancer properties.
Medicine: It serves as an intermediate in the synthesis of enzalutamide, a drug used for treating prostate cancer
Industry: The compound is utilized in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile involves its role as an intermediate in the synthesis of enzalutamide. Enzalutamide works by inhibiting androgen receptors, which are crucial for the growth and survival of prostate cancer cells. By blocking these receptors, enzalutamide prevents the activation of androgen-dependent genes, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: This compound is also used as a reagent in the synthesis of thioimidazolinone compounds and as an intermediate in the synthesis of enzalutamide.
4-Cyano-3-(trifluoromethyl)phenyl Isothiocyanate: Another similar compound used in similar applications.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H2F4N2S |
---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
3-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H2F4N2S/c10-8-6(15-4-16)2-1-5(3-14)7(8)9(11,12)13/h1-2H |
InChI Key |
DGCPSFWIXDMEDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(F)(F)F)F)N=C=S |
Origin of Product |
United States |
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